2,3-Dihydrofarnesol

Catalog No.
S649489
CAS No.
M.F
C15H28O
M. Wt
224.38 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrofarnesol

Product Name

2,3-Dihydrofarnesol

IUPAC Name

(6Z)-3,7,11-trimethyldodeca-6,10-dien-1-ol

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

InChI

InChI=1S/C15H28O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,15-16H,5-6,8,10-12H2,1-4H3/b14-9-

InChI Key

OOOOFOPLSIWRAR-ZROIWOOFSA-N

Solubility

Insoluble in water; soluble in DMSO and acetone
Soluble (in ethanol)

Synonyms

2,3-dihydrofarnesol

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CCO

Isomeric SMILES

CC(CC/C=C(/C)\CCC=C(C)C)CCO

Description

The exact mass of the compound 2,3-Dihydrofarnesol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in dmso and acetonesoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dihydrofarnesol, also known as 3,7,11-trimethyldodeca-6,10-dien-1-ol, is a sesquiterpenoid compound with the molecular formula C15H28OC_{15}H_{28}O and a CAS number of 51411-24-6. This compound is characterized by its floral scent and is found in various natural sources, contributing to the aroma of certain plants and flowers. As a member of the class of organic compounds known as sesquiterpenoids, it consists of three isoprene units linked together in a specific configuration, which imparts unique chemical properties and biological activities to the molecule .

Typical of alcohols and terpenoids. These include:

  • Oxidation: It can be oxidized to form 2,3-dihydrofarnesal or other related aldehydes.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Dehydration: Under certain conditions, it may lose water to form cyclic compounds or other unsaturated derivatives.

These reactions are significant in both synthetic organic chemistry and in the natural biosynthesis pathways of various organisms .

Research indicates that 2,3-dihydrofarnesol exhibits several biological activities:

  • Pheromonal Activity: It has been identified as a key component in the pheromone profiles of various insects, particularly in attracting mates or signaling reproductive status .
  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .
  • Flavor and Fragrance: Due to its pleasant floral scent, it is widely used in flavoring and fragrance formulations .

The synthesis of 2,3-dihydrofarnesol can be achieved through several methods:

  • Natural Extraction: It can be extracted from essential oils of plants where it naturally occurs.
  • Chemical Synthesis: Synthetic routes may involve starting from simpler terpenoids or alcohols through multi-step reactions including cyclization and functional group transformations.
  • Biotechnological Approaches: Microbial fermentation processes using genetically modified organisms have been explored for producing this compound sustainably.

Each method has its advantages depending on the desired purity and yield of the product .

2,3-Dihydrofarnesol is utilized across various industries:

  • Perfume Industry: Its floral aroma makes it a popular ingredient in perfumes and scented products.
  • Food Industry: It is used as a flavoring agent due to its pleasant taste profile.
  • Pharmaceuticals: Potential applications include use as an antimicrobial agent or in formulations targeting specific biological activities .

Studies exploring the interactions of 2,3-dihydrofarnesol with biological systems reveal its role in insect behavior and potential effects on human health:

  • Insect Behavior: Research indicates that this compound plays a significant role in attracting pollinators and mating behaviors among certain insect species .
  • Human Health: While limited studies exist regarding its effects on human health, preliminary findings suggest that it may have beneficial properties worth exploring further .

Several compounds share structural similarities with 2,3-dihydrofarnesol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Aspects
FarnesolLinear structure with similar backboneCommonly found in essential oils; less floral aroma compared to 2,3-dihydrofarnesol
GeranylgeraniolLonger carbon chainInvolved in the biosynthesis of other terpenoids; more hydrophobic
NerolidolContains a hydroxyl groupKnown for its anti-inflammatory properties; different scent profile
2,3-DihydrogeranylgeraniolSimilar structure with additional unsaturationLess common; potential niche applications in fragrances

These compounds highlight the unique floral characteristics of 2,3-dihydrofarnesol while showcasing their distinct biological activities and applications .

Physical Description

Colourless to pale yellow liquid; Floral, fruity aroma

XLogP3

5.1

Density

0.867-0.873

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-07-20

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